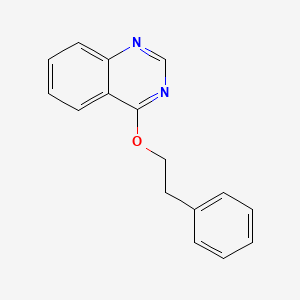

4-(2-phenylethoxy)-quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-phenylethoxy)-quinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrimidine ring The 4-(2-phenylethoxy) group refers to a phenyl group attached to an ethoxy group, which is then attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylethoxy)-quinazoline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-phenylethanol and 4-chloroquinazoline.

Etherification: 2-phenylethanol is reacted with a base such as sodium hydride to form the phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with 4-chloroquinazoline to form this compound.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of starting materials to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylethoxy)-quinazoline can undergo various chemical reactions, including:

Oxidation: The phenylethoxy group can be oxidized to form corresponding quinones.

Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazolines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as aluminum chloride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroquinazolines.

Substitution: Halogenated or nitro-substituted quinazolines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific kinases.

Mechanism of Action

The mechanism of action of 4-(2-phenylethoxy)-quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases, thereby blocking the signaling pathways involved in cell proliferation. The phenylethoxy group enhances its binding affinity to the target protein, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

4-benzyloxy-quinazoline: Similar in structure but with a benzyloxy group instead of a phenylethoxy group.

4-methoxy-quinazoline: Contains a methoxy group instead of a phenylethoxy group.

Uniqueness

4-(2-phenylethoxy)-quinazoline is unique due to the presence of the phenylethoxy group, which imparts specific electronic and steric properties. This makes it a more potent inhibitor in certain biological assays compared to its analogs.

Biological Activity

4-(2-phenylethoxy)-quinazoline is a compound that has garnered attention in pharmacological research, particularly for its potential anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinazoline core, which is a significant scaffold in medicinal chemistry due to its diverse biological activities. The phenylethoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Target Interactions

Research indicates that quinazoline derivatives often interact with various biological targets, including:

- Kinases : Many quinazoline compounds inhibit kinases such as c-Met and EGFR, which are crucial in cancer cell proliferation and survival.

- Enzymes : Inhibition of dihydrofolate reductase (DHFR) has been noted in related compounds, leading to reduced nucleotide synthesis and subsequent tumor growth inhibition .

Cellular Pathways

This compound may influence several cellular pathways:

- Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Regulation : The compound may disrupt the cell cycle, leading to cell cycle arrest at specific phases, thereby inhibiting tumor growth.

Antitumor Activity

Numerous studies have evaluated the anticancer effects of this compound against various cancer cell lines. For instance:

- IC50 Values : In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Reported IC50 values range from 10 µM to 20 µM, demonstrating its potential as an effective anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.00 |

| HepG2 | 12.50 |

Case Studies

-

MCF-7 Cell Line Study :

- A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through caspase activation.

-

HepG2 Cell Line Study :

- Another investigation revealed that the compound effectively reduced HepG2 cell viability with an IC50 of around 12.50 µM. The study highlighted the role of reactive oxygen species (ROS) in mediating cytotoxic effects.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound shows favorable absorption characteristics due to its lipophilic nature.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which may influence its efficacy and safety profile.

- Toxicity Studies : Preliminary toxicity assessments indicate low toxicity levels at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name |

4-(2-phenylethoxy)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)10-11-19-16-14-8-4-5-9-15(14)17-12-18-16/h1-9,12H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBBPYCJYKHEKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.